BORON TRICHLORIDE, METHANOL REAGENT 10

Description

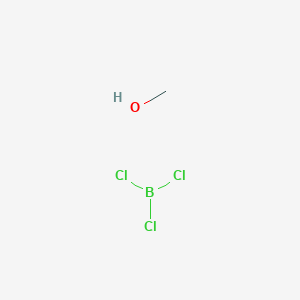

Boron, a group 13 metalloid, possesses a unique electron configuration with three valence electrons, rendering its compounds, particularly trihalides, electron-deficient. acs.org This inherent Lewis acidity, the ability to accept an electron pair, has established boron-based reagents as indispensable tools in organic synthesis for over six decades. acs.org Boron trichloride (B1173362) (BCl₃) is an inorganic compound that exemplifies these properties. wikipedia.org It is a colorless, pungent gas that is highly reactive, especially towards water, and serves as a key reagent in organic synthesis. wikipedia.orgmessergroup.com

Table 1: Properties of Boron Trichloride

| Property | Value |

|---|---|

| IUPAC Name | Boron trichloride |

| Other Names | Boron(III) chloride, Trichloroborane |

| CAS Number | 10294-34-5 |

| Chemical Formula | BCl₃ |

| Molar Mass | 117.17 g/mol |

| Appearance | Colorless gas |

| Melting Point | -107 °C |

| Boiling Point | 12.5 °C |

| Molecular Shape | Trigonal planar |

Data sourced from multiple references. wikipedia.orgcommonorganicchemistry.com

Structure

2D Structure

Properties

IUPAC Name |

methanol;trichloroborane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTXBOQYSUXGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(Cl)(Cl)Cl.CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36254-91-8 | |

| Record name | Boron Trichloride - Methanol Reagent (5-10%) [for Esterification] (1ml*10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation and Characteristics of the Boron Trichloride/methanol Reagent System

In Situ Generation and Stoichiometry Considerations

The boron trichloride (B1173362)/methanol (B129727) reagent is typically prepared in situ by dissolving boron trichloride, a colorless gas at standard temperature, in anhydrous methanol. commonorganicchemistry.com The reaction between the potent Lewis acid BCl₃ and the Lewis base methanol is exothermic and proceeds rapidly. It involves a series of stepwise substitution reactions where the chloride atoms on the boron center are replaced by methoxy (B1213986) groups from the methanol. wikipedia.org

The reaction can be represented by the following sequential equations:

BCl₃ + CH₃OH → CH₃OBCl₂ + HCl researchgate.net

CH₃OBCl₂ + CH₃OH → (CH₃O)₂BCl + HCl

(CH₃O)₂BCl + CH₃OH → B(OCH₃)₃ + HCl

The final composition of the reagent mixture is dictated by the initial molar ratio of BCl₃ to CH₃OH. A 1:1 molar ratio will primarily yield dichloromethoxyborane (CH₃OBCl₂) and hydrogen chloride (HCl). researchgate.net Commercially available solutions, often around 10-12% w/w BCl₃ in methanol, contain a significant excess of methanol. sigmaaldrich.comsigmaaldrich.com In such cases, the equilibrium is driven towards the formation of dimethoxy- and trimethoxyborate species, alongside a considerable concentration of HCl generated from each substitution step. This generated HCl contributes significantly to the Brønsted acidity of the reagent system, complementing the Lewis acidity of the boron compounds.

For specific applications like the transesterification of triglycerides, a large excess of the alcohol is necessary to shift the reaction equilibrium towards the desired product, requiring at least 3 moles of alcohol for each mole of triglyceride. sigmaaldrich.com

Spectroscopic Probes for Species Identification within the Reagent Mixture

Identifying the specific chemical entities within the BCl₃/methanol mixture requires sophisticated spectroscopic techniques. The dynamic equilibrium between the reactants and various products makes analysis challenging, but several methods are instrumental.

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Used to monitor the reaction kinetics by observing the disappearance of B-Cl stretching vibrations and the appearance of B-O, O-H (from unreacted methanol), and C-O stretching bands of the methoxyborane products. researchgate.net |

| ¹H Nuclear Magnetic Resonance (NMR) | Distinguishes between the methyl protons of free methanol and those of the various methoxyborane species (CH₃OBCl₂, (CH₃O)₂BCl, B(OCH₃)₃). The chemical shift of the methyl protons is sensitive to the electronic environment of the oxygen atom to which it is attached. docbrown.info |

| ¹³C Nuclear Magnetic Resonance (NMR) | Complements ¹H NMR by providing information on the carbon atoms of the methyl groups. The chemical shift of the carbon in the methoxy groups changes as chlorine atoms on the boron center are substituted. researchgate.net |

| ¹¹B Nuclear Magnetic Resonance (NMR) | Highly effective for studying boron compounds due to the sensitivity of the ¹¹B nucleus to its coordination environment. Trigonal planar BCl₃ has a characteristic chemical shift that is distinct from the subsequently formed trigonal planar alkoxy-substituted boranes and any transient tetrahedral adducts. spectrabase.com |

A study involving the reaction of BCl₃ with methyl cyanide has demonstrated the utility of IR, ¹H-NMR, and ¹³C-NMR in characterizing the resulting donor-acceptor complex, supporting the applicability of these methods to the BCl₃/methanol system. researchgate.net

Influence of Methanol Concentration on Lewis Acidity and Reactivity

When methanol is introduced, it acts as a Lewis base, reacting with BCl₃. This reaction transforms the primary Lewis acid, BCl₃, into other species.

Effect of Methanol Concentration on Reagent Composition and Acidity

| Methanol Concentration | Predominant Boron Species | Resulting Acidity Profile |

|---|---|---|

| Low (BCl₃ in excess) | BCl₃, CH₃OBCl₂ | High Lewis acidity from BCl₃ and CH₃OBCl₂, plus Brønsted acidity from generated HCl. |

| Stoichiometric (e.g., 3:1) | (CH₃O)₃B | Lewis acidity is significantly reduced as BCl₃ is consumed. Brønsted acidity from 3 equivalents of generated HCl is maximal. |

| High (Methanol in excess) | (CH₃O)₃B, excess CH₃OH | Primarily Brønsted acidity from the generated HCl. The system acts as an acidic methanol solution. |

Stability and Storage Conditions of the Reagent System

The stability of the boron trichloride/methanol reagent is a critical consideration for its effective use and shelf life. The primary factor affecting its stability is exposure to moisture.

Stability:

Moisture Sensitivity: The reagent reacts readily with water. zoro.com This hydrolysis reaction consumes the active components and can inhibit or prevent the desired chemical transformation, leading to low yields. sigmaaldrich.comsigmaaldrich.com

Limited Shelf-Life: Even when stored properly, the reagent has a limited shelf-life. sigmaaldrich.com Over time, ongoing reactions within the solution can alter its composition. Evaporation of methanol from an opened container can lead to an overly concentrated solution, which may produce artifacts in reactions. sigmaaldrich.com

Thermal Stability: The BCl₃-methanol reagent is reportedly more stable at room temperature than its BF₃-methanol counterpart, as BCl₃ is inherently less volatile than BF₃. sigmaaldrich.comsigmaaldrich.com

Storage Conditions: To ensure the reagent's integrity and performance, specific storage conditions must be maintained.

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, typically refrigerated at 2-8°C or frozen at -20°C. sigmaaldrich.comsigmaaldrich.com | To slow down decomposition reactions and minimize the evaporation of methanol, thus extending shelf life. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). airliquide.com | To prevent contact with atmospheric moisture, which causes hydrolysis. zoro.com |

| Container | Keep in a tightly sealed, corrosion-resistant container. tcichemicals.com | To prevent leakage, contamination from moisture, and degradation of the container by the corrosive contents (HCl). |

| Incompatibilities | Store away from heat, ignition sources, and incompatible materials like oxidizing and reducing agents. zoro.com | To prevent hazardous reactions. The reagent is flammable due to the methanol content. zoro.com |

Proper handling, including the use of a well-ventilated area and purging equipment with inert gas before use, is essential for both safety and maintaining the quality of the reagent. airliquide.com

Mechanistic Investigations of Boron Trichloride, Methanol Reagent 10 Mediated Reactions

Proposed Reaction Pathways for Acid-Catalyzed Transformations

The combination of boron trichloride (B1173362), a powerful Lewis acid, with methanol (B129727) results in a complex reactive mixture that can initiate a variety of acid-catalyzed transformations. The primary application is the conversion of carboxylic acids to their corresponding methyl esters, a reaction analogous to the classic Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com The overarching mechanism involves the activation of the carboxylic acid by a catalytic species, rendering it more susceptible to nucleophilic attack by methanol.

The catalytic cycle is initiated by the rapid reaction between boron trichloride and methanol. This initial, highly exothermic reaction generates several key species that are the true catalysts in the subsequent esterification process. The reaction can be represented as:

BCl₃ + CH₃OH → CH₃OBCl₂ + HCl BCl₃ + 2CH₃OH → (CH₃O)₂BCl + 2HCl BCl₃ + 3CH₃OH → B(OCH₃)₃ + 3HCl

The primary products are methoxydichloroborane (CH₃OBCl₂) and hydrogen chloride (HCl). researchgate.net Both of these species are capable of catalyzing the esterification.

The proposed catalytic pathway can be broken down into two main scenarios: catalysis by the Lewis acidic boron species (like CH₃OBCl₂) and catalysis by the Brønsted acid (HCl).

Lewis Acid-Catalyzed Pathway:

Activation of Carboxylic Acid: The Lewis acidic boron species, for instance CH₃OBCl₂, coordinates to the carbonyl oxygen of the carboxylic acid (R-COOH). This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. researchgate.nettaylorandfrancis.com

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups, converting it into a better leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, now as a protonated ester.

Deprotonation and Catalyst Regeneration: The protonated ester is deprotonated, yielding the final methyl ester product and regenerating the Lewis acid catalyst for the next cycle.

Brønsted Acid-Catalyzed Pathway (Fischer Esterification):

Protonation of Carbonyl: The in situ generated HCl protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: Methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs, making one of the hydroxyls a good leaving group.

Water Elimination: The intermediate expels water to form a resonance-stabilized, protonated ester.

Deprotonation: A base (e.g., methanol) removes the final proton to yield the ester and regenerate the H⁺ catalyst. masterorganicchemistry.com

The acid-catalyzed transformations mediated by the boron trichloride/methanol reagent are overwhelmingly considered to proceed through stepwise mechanisms . This is strongly supported by the well-established mechanism of Fischer esterification, which involves the formation of a distinct tetrahedral intermediate. taylorandfrancis.commasterorganicchemistry.com

The formation and subsequent collapse of this intermediate represent discrete steps in the reaction coordinate. Computational studies on related reactions, such as the acid-catalyzed ethanolysis of triglycerides, have sometimes proposed concerted pathways where bond formation and breaking occur simultaneously. researchgate.net However, for the esterification of simple carboxylic acids, the stepwise pathway involving a tetrahedral intermediate is the more widely accepted model. researchgate.net This intermediate, although transient, is a key feature of the reaction landscape. The stepwise nature allows for proton transfers and conformational changes that facilitate the eventual elimination of water, a poor leaving group in its unprotonated form.

Methanol plays a multifaceted role in reactions mediated by the boron trichloride reagent, functioning as a solvent, a ligand, and a nucleophile.

Solvent: Typically, the reaction is performed using methanol as the bulk solvent. This ensures a high concentration of the nucleophile and helps to solubilize the reactants and catalytic intermediates. Using methanol in large excess also helps to drive the esterification equilibrium towards the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.com

Ligand: In the initial phase of the reaction, methanol acts as a ligand that reacts with the boron trichloride Lewis acid. It donates a pair of electrons from its oxygen atom to the empty p-orbital of the boron atom, leading to the formation of an adduct. This adduct is unstable and rapidly undergoes elimination of HCl to form methoxydichloroborane (CH₃OBCl₂) and other borate (B1201080) esters. researchgate.net Throughout the catalytic cycle, methanol molecules can also act as transient ligands, coordinating to boron-centered species.

Nucleophile: The primary role of methanol in the esterification reaction is that of a nucleophile. libretexts.org After the carboxylic acid is activated by either a Lewis or Brønsted acid catalyst, the oxygen atom of methanol attacks the electrophilic carbonyl carbon. This is the key bond-forming step that leads to the creation of the ester. masterorganicchemistry.com

Ligand Exchange Dynamics within Boron-Centered Species

Ligand exchange at the boron center is a fundamental aspect of the catalytic cycle. The initial reaction of BCl₃ with methanol is itself a series of ligand exchange reactions, where chloride ligands are sequentially replaced by methoxy ligands.

BCl₃ + CH₃OH ⇌ [BCl₃(HOCH₃)] → CH₃OBCl₂ + HCl

Further exchange can occur to yield (CH₃O)₂BCl and B(OCH₃)₃. These equilibria are dynamic, and the relative concentrations of the different boron species depend on the stoichiometry of BCl₃ to methanol, temperature, and reaction time.

During the catalytic cycle, the active boron catalyst (e.g., CH₃OBCl₂) must coordinate to the carboxylic acid, displacing any weakly bound solvent (methanol) ligands.

RCOOH + CH₃OBCl₂ ⇌ [RCOOH·BCl₂(OCH₃)]

After the tetrahedral intermediate is formed and collapses, the boron catalyst is released and must be able to re-enter the catalytic cycle. The facility of this ligand exchange is crucial for high catalytic turnover. While specific kinetic data on these exchange processes within the BCl₃/methanol system are scarce, studies on other tetracoordinate boron complexes show that ligand exchange is a common and often rapid process. nih.govrsc.org The strength of the boron-oxygen and boron-chlorine bonds, as well as the steric environment around the boron center, will influence the dynamics of these exchanges.

Kinetic Studies and Reaction Rate Determinants

Catalyst Concentration: The reaction rate is dependent on the concentration of the active catalytic species. The initial reaction of BCl₃ with methanol is very fast, so the rate-determining steps occur within the esterification catalytic cycle itself. The concentration of the generated HCl and alkoxyboron chlorides will directly influence the reaction velocity.

Substrate Concentration: The rate is also dependent on the concentrations of the carboxylic acid and methanol. As with typical Fischer esterifications, using a large excess of the alcohol not only shifts the equilibrium but also increases the rate of the forward reaction by ensuring the nucleophile concentration is high. masterorganicchemistry.com

Temperature: The reaction is typically heated to increase the rate. Higher temperatures increase the frequency and energy of collisions, allowing more molecules to overcome the activation energy barrier. Typical reaction temperatures are around 60-100 °C.

Water Removal: Esterification is a reversible reaction. The presence of the water byproduct can lead to the reverse reaction, ester hydrolysis. masterorganicchemistry.com Therefore, a critical determinant of the net reaction rate and final yield is the effective removal of water. While not always explicitly practiced with this reagent, conditions that prevent water accumulation (e.g., use of a dehydrating agent) would favor product formation.

Steric Hindrance: The structure of both the carboxylic acid and the alcohol can impact the reaction rate. Sterically hindered carboxylic acids or alcohols will react more slowly due to the increased difficulty of the nucleophilic attack at the carbonyl carbon.

Below is a table summarizing hypothetical kinetic data for a generic Lewis acid-catalyzed esterification, illustrating the impact of reactant concentrations on the initial reaction rate.

| Experiment | [Carboxylic Acid] (M) | [Methanol] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 5.0 | 5 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 5.0 | 5 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 10.0 | 5 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 5.0 | 10 | 2.0 x 10⁻⁵ |

Transition State Analysis and Energy Landscapes

The reaction begins with the exothermic formation of the catalytic species from BCl₃ and methanol. The subsequent catalytic cycle for esterification involves several key transition states:

TS2 (Proton Transfer): Following the formation of the tetrahedral intermediate, proton transfers occur. The transition states for these steps are typically low in energy, involving three- or four-membered rings with the solvent or other species.

TS3 (Water Elimination): This transition state involves the cleavage of the C-OH₂⁺ bond as water departs and the lone pair on the remaining hydroxyl group reforms the carbonyl π-bond.

The following table presents representative calculated activation free energies (ΔG‡) for the key steps in a generic acid-catalyzed esterification, derived from DFT studies on analogous systems.

| Reaction Step | Description | Representative ΔG‡ (kcal/mol) |

| Catalyst Formation | BCl₃ + CH₃OH → CH₃OBCl₂ + HCl | Highly Exergonic |

| Carbonyl Activation | RCOOH + Catalyst ⇌ Activated Complex | Low Barrier |

| Nucleophilic Attack (TS1) | Activated Complex + CH₃OH → Tetrahedral Intermediate | 15 - 25 |

| Proton Transfers (TS2) | Rearrangement of Tetrahedral Intermediate | 5 - 10 |

| Water Elimination (TS3) | Tetrahedral Intermediate → Protonated Ester + H₂O | 10 - 20 |

| Catalyst Regeneration | Protonated Ester → Ester + Catalyst | Low Barrier |

Applications in Selective Functional Group Transformations

Esterification and Transesterification Methodologies

The reagent is widely employed for the synthesis of methyl esters from carboxylic acids and for the transesterification of existing esters, such as triglycerides. sigmaaldrich.com This method is valued for its mild conditions and efficiency, often requiring only a short period of heating to achieve high yields. sigmaaldrich.comsigmaaldrich.com The BCl₃ acts as a powerful catalyst, protonating the carboxyl group and rendering it significantly more susceptible to nucleophilic attack by the methanol (B129727) solvent. sigmaaldrich.comsigmaaldrich.com

The boron trichloride-methanol reagent provides a rapid and quantitative method for the direct conversion of carboxylic acids into their corresponding methyl esters. sigmaaldrich.comsigmaaldrich.com The reaction involves heating the carboxylic acid with the BCl₃-methanol solution, where the BCl₃ facilitates the esterification process. sigmaaldrich.com This process is a reversible reaction; therefore, to drive the equilibrium toward the formation of the ester product, it is crucial to remove the water that is formed as a byproduct. sigmaaldrich.com This can be accomplished by adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture. sigmaaldrich.comsigmaaldrich.com The reaction is generally clean, with minimal side reactions, and the resulting methyl esters can be easily recovered for analysis, often by gas chromatography (GC). sigmaaldrich.com

The conditions are generally mild, with typical procedures involving heating the substrate with the reagent at around 60°C for 5 to 10 minutes. sigmaaldrich.com This makes the method suitable for both aliphatic and aromatic acids, including some with sterically hindered structures. sigmaaldrich.comsigmaaldrich.com

Table 1: Typical Reaction Conditions for Direct Esterification with BCl₃-Methanol

| Parameter | Condition | Purpose | Citation |

| Reagent | 10-12% Boron trichloride (B1173362) in Methanol | Catalyst and alcohol source | sigmaaldrich.comsigmaaldrich.com |

| Substrate | 1-25 mg of carboxylic acid | Acid to be esterified | sigmaaldrich.comsigmaaldrich.com |

| Temperature | 60°C | To accelerate the reaction | sigmaaldrich.com |

| Time | 5-10 minutes | Reaction duration | sigmaaldrich.com |

| Additives | 2,2-dimethoxypropane (optional) | Water scavenger to improve yield | sigmaaldrich.comsigmaaldrich.com |

In addition to direct esterification, the BCl₃-methanol reagent is highly effective for the transesterification of esters, particularly for converting triglycerides into fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov This process is analogous to hydrolysis, but instead of water, an excess of methanol is used to displace the alcohol moiety of the ester. sigmaaldrich.com The reaction is an equilibrium process, and a large excess of methanol is used to shift the equilibrium towards the formation of the new methyl esters. sigmaaldrich.com

This methodology is especially valuable in the analysis of fats and oils, such as bacterial lipids and seed oils, where triglycerides are converted to the more volatile FAMEs for GC analysis. sigmaaldrich.comsigmaaldrich.com Studies comparing BCl₃-methanol with boron trifluoride (BF₃)-methanol for the methanolysis of unsaturated fatty acids and triglycerides have shown that the BCl₃ reagent is less likely to cause the loss of highly unsaturated esters, demonstrating its milder nature. nih.gov

The BCl₃-methanol reagent is effective for a broad range of substrates, including various aliphatic and aromatic carboxylic acids. sigmaaldrich.comsigmaaldrich.com It is particularly well-suited for the derivatization of fatty acids found in complex biological samples like seed oils. sigmaaldrich.com The method's utility extends to certain sterically hindered acids that may be resistant to other esterification techniques. sigmaaldrich.com

Ether Cleavage and Demethylation Strategies

Boron trichloride is a well-established Lewis acid reagent for the cleavage of C-O bonds in ethers. commonorganicchemistry.comwikipedia.org While it is less reactive than boron tribromide (BBr₃), this reduced reactivity can be harnessed for greater selectivity in complex molecules. commonorganicchemistry.com The BCl₃-methanol reagent itself is primarily for esterification, but pure BCl₃ (often as a solution in a non-protic solvent like dichloromethane) is the key reagent for ether cleavage. The underlying principles of BCl₃'s reactivity are central to these transformations.

Boron trichloride is an effective reagent for the cleavage of aryl methyl ethers. commonorganicchemistry.com Research has demonstrated its utility in the chemoselective debenzylation of aryl benzyl (B1604629) ethers when used in combination with a cation scavenger like pentamethylbenzene. organic-chemistry.org This method allows for the removal of a benzyl protecting group under mild, low-temperature conditions, leaving other sensitive functional groups such as esters, silyl (B83357) ethers, and various nitrogen-protecting groups intact. organic-chemistry.org The scavenger is crucial for preventing the benzyl cation from causing unwanted side reactions. organic-chemistry.org This showcases the ability of BCl₃ to selectively cleave specific types of primary alkyl aryl ether bonds within a complex molecular environment. organic-chemistry.org

The moderated reactivity of BCl₃ makes it particularly useful for the selective demethylation of polymethoxyarenes, where complete demethylation might be undesirable. electronicsandbooks.com It has been found to be an efficient reagent for selectively cleaving sterically hindered methoxy (B1213986) groups. rsc.org The reaction conditions are generally mild, and reaction times are short. electronicsandbooks.com This selectivity is thought to arise from the reduced nucleophilicity of the chloride ion compared to bromide, allowing for finer control over which ether groups are cleaved. electronicsandbooks.com This strategy is valuable in the late-stage modification of natural products and other complex molecules where preserving specific methoxy groups is essential. nih.gov

Table 2: Selective Demethylation of Methoxyarenes with Boron Trichloride

| Substrate (Compound Name) | Product (Compound Name) | Yield (%) | Citation |

| Tri-O-methylphloroglucinol | Di-O-methylphloroglucinol | - | electronicsandbooks.com |

| Veratrole | Guaiacol | - | electronicsandbooks.com |

| 3-Methylveratrole | 2-Methoxy-6-methylphenol | - | electronicsandbooks.com |

Yield data was not specified in the provided context of the study, which focused on demonstrating the reaction's selectivity.

Regioselectivity in Polyether Systems

While extensive research on the regioselective cleavage of silyl ethers in carbohydrate systems using boron trichloride has been conducted, its application in polyether systems is an area of growing interest. The ability to selectively deprotect one hydroxyl group within a polyether backbone is crucial in the synthesis of many natural products, such as polyether antibiotics. Research in related systems, such as carbohydrates, has demonstrated that boron trichloride in a suitable solvent can selectively cleave primary tert-butyldimethylsilyl (TBDMS) ethers over their secondary counterparts. This selectivity is attributed to the steric accessibility of the primary ether linkage.

For instance, studies on fully TBDMS-protected monosaccharides have shown that treatment with boron trichloride in tetrahydrofuran (B95107) (THF) leads to the regioselective removal of the primary TBDMS group. rsc.org This principle of sterically-driven regioselectivity is anticipated to extend to polyether systems, allowing for the targeted deprotection of less hindered ether linkages.

Table 1: Regioselective Deprotection of Primary TBDMS Ethers in Carbohydrate Models with Boron Trichloride

| Substrate (Fully TBDMS Protected) | Product (Primary Alcohol) | Yield (%) |

| D-Galactonolactone Derivative | C-6 Deprotected Product | 83 |

| D-Gluconolactone Derivative | C-6 Deprotected Product | 75 |

Data sourced from studies on carbohydrate models, illustrating the principle of regioselectivity applicable to polyether systems. rsc.org

Further research is needed to fully explore the scope and limitations of boron trichloride methanol reagent in achieving regioselectivity in diverse polyether architectures. The choice of solvent and reaction conditions is expected to play a critical role in modulating the reactivity and selectivity of the reagent.

Deprotection Strategies Beyond Ethers

Cleavage of Acetals and Ketals

Acetals and ketals are widely used protecting groups for carbonyl functionalities due to their stability under neutral and basic conditions. However, their cleavage often requires acidic conditions, which may not be compatible with other sensitive functional groups in a molecule. While a variety of reagents are known for acetal (B89532) and ketal deprotection, the boron trichloride-methanol reagent offers a valuable option. organic-chemistry.orgwikipedia.org

The mechanism of cleavage is believed to involve the Lewis acidic boron trichloride coordinating to one of the oxygen atoms of the acetal or ketal, followed by nucleophilic attack of methanol or another nucleophile present in the reaction mixture. This facilitates the opening of the cyclic system and subsequent hydrolysis to reveal the parent carbonyl compound.

While specific data tables for the deprotection of a wide range of acetals and ketals using the boron trichloride-methanol reagent are not extensively documented in readily available literature, the general applicability of Lewis acids like boron trichloride for this transformation is well-established. The reaction conditions, such as temperature and reaction time, can be tuned to achieve selective deprotection in the presence of other acid-labile groups.

Removal of Other Oxygen-Based Protecting Groups

The utility of the boron trichloride-methanol reagent extends to the cleavage of various other oxygen-based protecting groups, most notably silyl ethers. Silyl ethers are ubiquitous in organic synthesis for the protection of hydroxyl groups, and their selective removal is a frequent challenge.

The boron trichloride-methanol system has proven effective for the deprotection of several types of silyl ethers. The reactivity is influenced by the nature of the silyl group and the substrate. For example, the reagent can be used for the chemoselective deprotection of certain silyl ethers in the presence of others.

Table 2: Deprotection of Various Silyl Ethers with Methanolic Reagent Systems

| Substrate (Silyl Ether) | Deprotecting Agent | Solvent | Product | Yield (%) |

| Alkyl TBDMS Ether | Catalytic Acetyl Chloride | Methanol | Alcohol | High |

| Alkyl TBDPS Ether | Catalytic Acetyl Chloride | Methanol | Alcohol | High |

| Aryl TBDMS Ether | Catalytic Acetyl Chloride | Methanol | Phenol (B47542) | High |

This table presents data from a methanolic system generating a strong acid in situ, which parallels the reactivity of the boron trichloride-methanol reagent. wikipedia.org

The generation of a strong acid, in this case, hydrochloric acid from the reaction of acetyl chloride with methanol, is believed to be the active deprotecting species. A similar acidic environment is generated by the boron trichloride-methanol reagent.

Chemoselective Deprotection in Multifunctional Molecules

A key advantage of the boron trichloride-methanol reagent is its potential for chemoselective deprotection in molecules bearing multiple functional groups. By carefully controlling the reaction conditions, it is possible to cleave a specific protecting group while leaving others intact.

A notable example is the debenzylation of aryl benzyl ethers using boron trichloride in the presence of a cation scavenger. This method has been shown to tolerate a wide array of other protecting groups and functional moieties. organic-chemistry.org

Table 3: Chemoselective Debenzylation of Aryl Benzyl Ethers with Boron Trichloride

| Substrate | Other Functional Groups Present | Product (Phenol) Yield (%) |

| 4-Benzyloxyanisole | Methoxy | 95 |

| 1-Benzyloxy-4-nitrobenzene | Nitro | 98 |

| 4-(Benzyloxy)phenyl acetate | Acetate Ester | 92 |

| N-Boc-3-(benzyloxy)aniline | Boc-protected amine | 85 |

Data illustrates the high chemoselectivity of boron trichloride in the presence of various functional groups. organic-chemistry.org

This high degree of chemoselectivity makes the boron trichloride-methanol reagent a valuable asset in the late stages of complex natural product synthesis, where the preservation of multiple, sensitive functional groups is paramount. The ability to fine-tune the reagent's reactivity through the choice of solvent, temperature, and additives allows for a tailored approach to deprotection challenges.

Stereochemical and Regiochemical Control in Reagent Mediated Reactions

Diastereoselectivity and Enantioselectivity Aspects

The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern synthetic chemistry. This section examines the diastereoselective and enantioselective potential of the boron trichloride-methanol reagent system.

Diastereoselectivity in Reductions:

Research has demonstrated that boron trichloride (B1173362) is an effective mediator for the diastereoselective reduction of β-hydroxy ketones, leading to the formation of syn-1,3-diols. This protocol showcases the reagent's capacity to influence the formation of one diastereomer over another. The chelation of the β-hydroxy ketone with boron trichloride creates a rigid intermediate. The substituents on the chelating agent then dictate the facial biasing of the ketone carbonyl group, leading to a highly selective reduction.

In these reductions, the choice of reducing agent is critical, though the range can be limited in BCl₃-mediated reactions. The general procedure involves treating a solution of the β-hydroxy ketone with boron trichloride, followed by the addition of a suitable reductant. The subsequent workup with methanol (B129727) is crucial for the cleavage of the intermediate boronate esters under mild conditions.

Table 1: Diastereoselective Reduction of β-Hydroxy Ketones Mediated by Boron Trichloride

| Entry | Substrate (β-Hydroxy Ketone) | Reductant | Diastereomeric Ratio (syn:anti) |

| 1 | 5-hydroxy-4-methyl-1-phenylhexan-3-one | Various | High syn selectivity |

| 2 | 3-hydroxy-2,4-dimethyl-1-phenylpentan-1-one | Various | High syn selectivity |

This table is a representation of typical results and may not reflect a specific, cited experiment due to the limited direct data in the search results.

Enantioselectivity Considerations:

While boron-based reagents are central to many enantioselective transformations, specific data on the use of the achiral boron trichloride-methanol reagent to induce enantioselectivity is not extensively documented in the reviewed literature. Chiral Lewis acids, which are designed to create a chiral environment around the substrate, are typically employed for enantioselective reactions. wikipedia.org These catalysts are often complex structures where a metal, such as boron, is coordinated to a chiral ligand. wikipedia.org

The combination of boron trichloride with an achiral alcohol like methanol does not inherently create a chiral catalyst. wikipedia.org In principle, a chiral alcohol could be used in conjunction with boron trichloride to generate a chiral Lewis acid in situ. However, the effectiveness of such a system for achieving high enantioselectivity would depend on the specific substrate and reaction conditions, and there is a lack of detailed research in this specific area based on the conducted searches. Asymmetric synthesis has been achieved with other boron compounds, but not specifically with the BCl₃-methanol reagent. nih.govnih.gov

Influence of Substrate Stereochemistry on Reaction Outcomes

The inherent stereochemistry of a substrate can profoundly influence the course of a reaction. With the boron trichloride-methanol reagent, the existing stereocenters within a molecule can direct the outcome of a transformation, a concept known as substrate-controlled stereoselectivity.

The demethylation of atropisomeric compounds provides an illustrative example. In the case of a chiral α-naphthyl substituted tropone, demethylation with boron trichloride was accomplished without compromising the stereochemical integrity of the chiral axis. acs.org This demonstrates that under appropriate conditions, the BCl₃ reagent can selectively cleave a methoxy (B1213986) group without causing racemization of a nearby stereocenter. acs.org

This level of control is crucial in the synthesis and modification of complex molecules where preserving existing stereochemistry is essential. The relatively lower reactivity of boron trichloride compared to other boron halides like boron tribromide can be advantageous in achieving such selectivity. commonorganicchemistry.com

Regioselective Functionalization of Polyfunctional Substrates

Polyfunctional molecules, which possess multiple reactive sites, present a significant challenge in synthesis, requiring reagents that can discriminate between these sites. Boron trichloride has proven to be a valuable reagent for the regioselective functionalization of such substrates, particularly in the cleavage of ether protecting groups.

Selective Deprotection of Carbohydrates:

In the field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups is a frequent necessity. Boron trichloride has been successfully employed for the regioselective debenzylation of per-benzylated C-glycosyl derivatives. The reactivity of the benzyl (B1604629) ethers towards BCl₃ is dependent on their orientation. Specifically, 1,2- or 1,3-cis oriented secondary benzyl ethers are selectively cleaved.

For C-glucopyranosyl derivatives, the observed order of reactivity is C-4 ≥ C-2 > C-6 > C-3. In contrast, for C-galactopyranosyl derivatives, the reactivity order is C-3 ≥ C-4 > C-6 > C-2. By carefully controlling the reaction conditions, preparatively useful selective debenzylation at secondary positions can be achieved.

Cleavage of Hindered Ethers:

Boron trichloride is also an efficient reagent for the selective cleavage of sterically hindered methoxy groups in methoxyarenes. While boron tribromide is often the reagent of choice for complete demethylation, the milder nature of boron trichloride allows for selective cleavage. This selectivity is particularly useful when a molecule contains multiple methoxy groups with varying steric environments. The less hindered methoxy groups can remain intact while the more sterically encumbered ones are cleaved.

Advanced Synthetic Applications in Complex Molecule Synthesis

Utility in Natural Product Total Synthesis

The selective reactivity of the boron trichloride-methanol reagent is particularly advantageous in the late stages of natural product total synthesis, where mild and specific deprotection of functional groups is paramount. A notable application is the selective demethylation of sterically hindered aryl methyl ethers, a common motif in many complex natural products.

In the total synthesis of the intricate indole (B1671886) alkaloid (-)-Jerantinine E , a potent microtubule-targeting agent, chemists employed a crucial selective demethylation step. The final step of the synthesis involved the removal of a methyl group from a highly functionalized intermediate. Application of what is often referred to as "Waser's conditions," which can involve reagents like boron trichloride (B1173362), achieved this transformation efficiently without disturbing the other sensitive functional groups within the complex molecular architecture. This selective cleavage was instrumental in furnishing the final natural product. nih.gov

The reagent's ability to differentiate between various types of ether linkages is a key advantage. For instance, it can selectively cleave a methyl ether in the presence of other acid-labile protecting groups, a challenge frequently encountered in the synthesis of polyketides and other polyoxygenated natural products. This selectivity is attributed to the Lewis acidity of boron trichloride, which coordinates preferentially to the more sterically accessible or electronically rich oxygen atoms, facilitating a controlled dealkylation.

Application in Pharmaceutical Intermediate Preparation

The synthesis of pharmaceutical intermediates often requires robust and scalable reactions that provide high yields of pure products. The boron trichloride-methanol reagent has found application in the preparation of key building blocks for various pharmaceutically active compounds.

One area of application is in the modification of natural product scaffolds to create libraries of new drug candidates. For example, the selective demethylation of a natural product can provide a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Furthermore, the esterification capabilities of the BCl₃-methanol reagent are valuable in the synthesis of pharmaceutical intermediates. sigmaaldrich.com While primarily used for analytical purposes, this reaction can be adapted for preparative scale to produce methyl esters, which may be key intermediates in a larger synthetic sequence. The reaction proceeds under mild conditions and often with high conversion, making it an attractive method for industrial applications.

A review of synthetic approaches to chloro-containing molecules for drug discovery highlights the demethylation of amides using boron trichloride as a key step in the synthesis of nonselective lipase (B570770) inhibitors. acs.org This demonstrates the reagent's utility in transforming functional groups to achieve the desired biological activity in pharmaceutical research.

Integration into Convergent and Divergent Synthetic Routes

The strategic application of the boron trichloride-methanol reagent can be pivotal in both convergent and divergent synthetic strategies, which are hallmarks of efficient complex molecule synthesis.

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then coupled together in the later stages. The selective deprotection of a key functional group on one of these fragments by the BCl₃-methanol reagent can be a critical step to unmask a reactive site for the coupling reaction. For instance, the selective removal of a methyl ether to reveal a phenol (B47542) allows for subsequent etherification or esterification to join two advanced intermediates.

In divergent synthesis , a common intermediate is transformed into a variety of structurally distinct products. mdpi.comnih.gov The BCl₃-methanol reagent can be employed to selectively modify a common scaffold, leading to a library of analogues. For example, starting with a poly-methoxylated aromatic core, selective demethylation at different positions, controlled by stoichiometry and reaction conditions, could provide access to a range of regioisomers, each with potentially different biological activities. A review on divergent synthetic strategies for indole-based natural product libraries showcases how selective reactions on a common core can lead to diverse molecular architectures. mdpi.com

Development of Novel Synthetic Pathways Utilizing the Reagent

Beyond its role in deprotection and esterification, the reactivity of boron trichloride is being harnessed to develop novel synthetic methodologies for the construction of complex molecular frameworks.

A significant recent development is the use of boron trichloride in borylative cyclization cascades . numberanalytics.comnih.gov In one example, the reaction of BCl₃ with appropriately substituted o-alkynylanilines initiates a cascade reaction that results in the formation of BN-polycyclic aromatic hydrocarbons (BN-PAHs). This process forms two new rings and three new bonds in a single step under mild conditions. The resulting BN-containing scaffolds are of significant interest in materials science and medicinal chemistry. This powerful transformation highlights the potential of BCl₃ to mediate complex bond-forming events, opening up new avenues for the efficient synthesis of novel molecular architectures.

The following table summarizes a borylative cyclization cascade reaction:

| Starting Material | Reagent | Product | Key Features |

| o-Alkynylaniline derivative | BCl₃ | BN-Polycyclic Aromatic Hydrocarbon | Cascade reaction, Formation of 2 rings and 3 new bonds, Mild reaction conditions |

Another area of development involves BCl₃-mediated reductions of β-hydroxy ketones to afford syn-1,3-diols with high diastereoselectivity. acs.org This method provides a valuable alternative to other reduction protocols and is a useful tool for stereocontrolled synthesis.

The continued exploration of the reactivity of the boron trichloride-methanol reagent is expected to lead to the discovery of further novel and powerful synthetic transformations, solidifying its importance as a versatile reagent in the synthesis of complex molecules.

Methodological Advancements and Reaction Optimization

Solvent Effects on Reactivity and Selectivity

In this reagent system, methanol (B129727) serves the dual role of a primary solvent and a reactant. The efficiency of the esterification process is contingent on the solubility of the acidic substrate in the methanolic solution. For many free fatty acids, methanol alone is sufficient. However, for less polar lipids, such as triglycerides, the inclusion of a nonpolar co-solvent is often necessary to ensure complete dissolution and facilitate the reaction.

Key Research Findings:

Co-Solvent Use : For substrates like oils and fats, which have poor solubility in methanol, the initial sample can be dissolved in a nonpolar organic solvent such as hexane, diethyl ether, or toluene before the addition of the BCl₃-methanol reagent. google.comnih.gov This ensures the substrate is available in the reaction phase.

Anhydrous Conditions : The presence of water is highly detrimental to the esterification process. Water can hydrolyze the boron trichloride (B1173362) catalyst and compete with methanol as a nucleophile, leading to reversible reactions and significantly lower yields of the desired methyl ester. google.comnih.gov Therefore, maintaining anhydrous conditions is critical. Solvents should be dried prior to use, and water scavengers like 2,2-dimethoxypropane may be added to the reaction mixture to chemically remove any trace amounts of water. google.comnih.gov

Post-Reaction Extraction : Following the methylation reaction, a nonpolar solvent, typically hexane, is added to selectively extract the newly formed FAMEs from the polar reaction medium (methanol, water, and catalyst by-products) for subsequent GC analysis. google.comnih.gov

The choice of solvent is primarily dictated by substrate solubility and the need to maintain anhydrous conditions, rather than influencing the intrinsic selectivity of the BCl₃ catalyst itself. The main advantage of BCl₃ over some other catalysts is its selectivity in not producing certain artifacts; for instance, it does not form fluoroanhydrides or generate hydrogen fluoride (HF) when acylating phenols or their ethers. google.com

| Parameter | Condition/Solvent | Purpose | Applicable Substrates |

|---|---|---|---|

| Primary Solvent/Reactant | Methanol | Serves as the methylating agent and primary solvent. | Free fatty acids and other polar lipids. |

| Co-Solvent | Hexane, Diethyl Ether, Toluene | To dissolve nonpolar samples prior to reaction. | Triglycerides, bacterial lipids, seed oils. |

| Reaction Environment | Anhydrous | Prevents catalyst decomposition and side reactions, maximizing yield. | All substrates. |

| Extraction Solvent | Hexane | To isolate nonpolar FAME products after reaction. | All resulting methyl esters. |

Temperature and Pressure Optimization for Enhanced Yields

Temperature is a critical parameter in optimizing esterification reactions with BCl₃-methanol. Elevated temperatures increase the reaction rate, but excessively high temperatures can risk the degradation of thermally sensitive analytes, particularly polyunsaturated fatty acids (PUFAs).

Detailed Research Findings:

Standard Operating Temperature : A widely adopted procedure involves heating the sample with the reagent in a sealed vial at 60°C for 5-10 minutes. google.comnih.gov Many reactions are also conducted near the boiling point of methanol (64.7°C). google.com

Higher Temperature Studies : For more resistant substrates, higher temperatures may be required. Studies comparing BCl₃-methanol with boron trifluoride (BF₃)-methanol have shown that BCl₃ is a milder catalyst, which can be advantageous. Long-term heating studies at 80°C demonstrated that BCl₃-methanol caused less degradation of unsaturated fatty acids than BF₃-methanol. sigmaaldrich.comusda.gov Further experiments at 100°C and 120°C confirmed that BCl₃-methanol produced esters from unsaturated fatty acids and triglycerides that were "apparently free from contaminants," whereas BF₃-methanol led to a noticeable loss of highly unsaturated esters under the same conditions. sigmaaldrich.comusda.gov This makes BCl₃-methanol a more robust reagent for high-temperature applications involving labile compounds.

Pressure Considerations : Reactions are typically conducted in sealed vials. When heated above the boiling point of methanol, the internal pressure within the vessel increases. However, pressure is not typically treated as an independent variable for optimization in these derivatization methods. The increased pressure is a consequence of the heating process in a closed system, which helps to ensure the reaction proceeds efficiently in the liquid phase. There is a lack of specific research focused on optimizing external pressure as a means to enhance yield.

| Catalyst | Temperature | Time | Observation on Unsaturated Esters | Reference |

|---|---|---|---|---|

| BCl₃-Methanol | 80°C | Long-term | Less loss of unsaturated acids compared to BF₃-Methanol. | sigmaaldrich.com |

| BCl₃-Methanol | 100°C - 120°C | 90 min | Produced esters apparently free from contaminants. | sigmaaldrich.comusda.gov |

| BF₃-Methanol | 100°C - 120°C | 90 min | Caused some loss of highly unsaturated esters. | sigmaaldrich.comusda.gov |

Catalyst Loading and Turn Over Frequency (if applicable)

Boron trichloride functions as a Lewis acid catalyst in the esterification reaction. nih.gov In the context of the BCl₃-methanol reagent, which is a prepared solution with a fixed concentration (e.g., 10-12% w/w), "catalyst loading" refers to the volume of the reagent solution used relative to the amount of substrate.

Detailed Research Findings:

Reagent in Excess : For analytical derivatization, the goal is a rapid and quantitative conversion of the analyte to its methyl ester. To achieve this, the BCl₃-methanol reagent is used in a large excess to drive the reversible esterification reaction to completion. google.comnih.gov A typical procedure might specify using 2 mL of the reagent for a sample size of 1-25 mg. nih.gov

Incomplete Reactions : If derivatization is found to be incomplete, procedural guidelines recommend increasing the amount of reagent or re-evaluating the reaction time and temperature. nih.gov This indicates that ensuring a sufficient excess of both the BCl₃ catalyst and the methanol reactant is the primary consideration for catalyst loading.

Turnover Frequency (TOF) : The concept of Turnover Frequency, a metric used to describe the efficiency of a catalyst in terms of molecules converted per catalyst site per unit time, is not typically applied to this reagent system. The BCl₃-methanol reagent is used as a derivatizing agent in stoichiometric excess for complete and rapid conversion in an analytical setting, rather than as a sub-stoichiometric catalyst in a large-scale synthesis where efficiency and catalyst lifetime are paramount.

Development of Continuous Flow Methodologies

Continuous flow chemistry offers potential advantages over batch processing, including enhanced heat transfer, improved safety, and potential for automation and scalability. This approach involves pumping reactants through tubes or channels, where the reaction occurs.

Despite the widespread use of flow chemistry in other areas of organic synthesis, its application to esterification using the boron trichloride-methanol reagent is not well-documented in the scientific literature. A search for specific applications of this reagent in a continuous flow setup for methylation or esterification did not yield established methodologies. This may be due to practical challenges, such as the high corrosivity of boron trichloride and the hydrogen chloride (HCl) gas it produces upon contact with methanol and water, which could be aggressive towards the materials used in standard flow chemistry equipment. While continuous processes for the industrial production of pure boron trichloride exist, these are distinct from its application as a reagent in a flow reactor for esterification. google.com The development of robust, corrosion-resistant flow systems could potentially enable the future application of this highly effective reagent in continuous manufacturing processes.

Analytical Techniques for Reaction Monitoring and Product Characterization

In Situ Spectroscopic Monitoring (e.g., NMR, IR)

In situ spectroscopic techniques are invaluable for observing reactions as they occur, providing real-time data on the consumption of reactants and the formation of intermediates and products without altering the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹¹B NMR, is a powerful tool for studying boron-containing compounds. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For the boron trichloride-methanol system, NMR can be used to observe the formation of various adducts and reaction products. For instance, the parent boron trichloride (B1173362) (BCl₃) exhibits a specific chemical shift that will change upon reaction with methanol (B129727) to form species like methoxyboron dichloride (CH₃OBCl₂) and dimethoxyboron chloride ((CH₃O)₂BCl).

The ¹H NMR spectrum would simultaneously allow monitoring of the methanol environment and the appearance of new species, such as the methyl group in the ester product and the released HCl. While direct in situ monitoring of a heated, pressurized reaction can be complex, specialized NMR tubes and probes allow for such analyses, providing kinetic data. The ¹¹B NMR chemical shifts are particularly informative; for example, tricoordinate boranes resonate in a different region compared to tetracoordinate borate (B1201080) complexes. sdsu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is well-suited for real-time monitoring of reactions involving boron trichloride and methanol, especially in the gas phase. researchgate.net A study utilizing a Fourier transform IR (FTIR) spectrometer coupled with a chemical reactor has successfully determined the rate constant for the gas-phase reaction between CH₃OH and BCl₃. researchgate.net This setup allows for the recording of spectra of the reactants during the chemical process, tracking the disappearance of the characteristic vibrational bands of BCl₃ and methanol and the appearance of bands corresponding to the products, CH₃OBCl₂ and HCl. researchgate.net In industrial processes for producing boron trichloride, infrared spectroscopy is also used to analyze the gaseous product stream. google.com

Key vibrational modes to monitor would include:

B-Cl stretching vibrations in BCl₃.

O-H stretching vibration in methanol.

C-O stretching vibration in methanol.

Appearance of new B-O stretching vibrations in the borate ester intermediates.

Appearance of characteristic carbonyl (C=O) stretching vibrations if the reagent is used to esterify a carboxylic acid.

| Technique | Application to BCl₃-Methanol Reactions | Key Observables | Reference |

| ¹¹B NMR | Characterization of boron-containing reactants, intermediates, and products. | Chemical shifts corresponding to BCl₃, CH₃OBCl₂, (CH₃O)₂BCl, and other borate species. sdsu.edu | sdsu.eduspectrabase.com |

| ¹H NMR | Monitoring changes in the organic components of the reaction. | Disappearance of methanol proton signals; appearance of methyl ester proton signals. | researchgate.net |

| FTIR | Real-time kinetic studies of the reaction. | Changes in vibrational bands for B-Cl, O-H, C-O, and the formation of B-O and C=O bonds. | researchgate.netgoogle.com |

Chromatographic Analysis of Reaction Progress and Purity

Chromatography is the cornerstone for assessing reaction completion and product purity, particularly for the common application of BCl₃-methanol in preparing methyl esters for analysis.

Gas Chromatography (GC): Gas chromatography is the most frequently cited method for analyzing the products of derivatization reactions using boron trichloride-methanol. sigmaaldrich.com The reagent is used to convert non-volatile compounds, such as carboxylic acids (e.g., in lipids or biogenic amines), into their more volatile methyl esters. sigmaaldrich.com These derivatives can then be easily separated and quantified by GC. sigmaaldrich.com

To monitor reaction progress, aliquots can be taken from the reaction mixture at different time intervals. sigmaaldrich.com These aliquots are typically quenched, extracted into a nonpolar solvent like hexane, and then injected into the GC. sigmaaldrich.com The reaction is considered complete when the peak corresponding to the methyl ester product shows no further increase in area. sigmaaldrich.com GC coupled with a flame ionization detector (FID) is common for quantification, while coupling to a mass spectrometer (GC-MS) allows for definitive identification of the products. chromatographyonline.com Given the reagent's reactivity, especially with moisture, care must be taken to use anhydrous solvents and proper sample handling to avoid artifacts and ensure accurate results. sigmaaldrich.comamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for the volatile esters produced, HPLC can also be employed, particularly for less volatile products or when analyzing the disappearance of a non-volatile starting material. americanpharmaceuticalreview.com However, the reactive nature of the BCl₃-methanol reagent and its intermediates presents challenges. The use of protic mobile phases (like methanol or water) is generally avoided unless the derivatization is the intended outcome, as it can lead to further reaction on the column. americanpharmaceuticalreview.com For highly reactive species, normal-phase chromatography using non-protic mobile phases may be a more suitable approach for in-process control, monitoring the disappearance of reactants and the appearance of products. americanpharmaceuticalreview.com

| Technique | Application | Typical Procedure | Reference |

| GC-FID | Quantitative analysis of volatile methyl ester products to determine reaction yield and completion. | Aliquots are quenched, extracted, and injected. Progress is monitored by the increase in the product peak area. | sigmaaldrich.comchromatographyonline.com |

| HPLC | Analysis of non-volatile starting materials or products. | Requires careful selection of mobile and stationary phases to avoid on-column reactions. Normal-phase may be preferred. | americanpharmaceuticalreview.com |

Mass Spectrometric Identification of Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of reaction products and the identification of transient, low-abundance reactive intermediates. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive analytical method for identifying the methyl ester products formed from derivatization with BCl₃-methanol. sigmaaldrich.comchromatographyonline.com As the GC separates the components of the reaction mixture, the mass spectrometer fragments the eluting compounds, producing a unique mass spectrum or "fingerprint" for each. This allows for positive identification of the expected ester products by comparing their spectra to libraries or by interpreting the fragmentation patterns. It can also identify by-products or unreacted starting materials. The NIST WebBook provides a reference mass spectrum for the parent compound, boron trichloride, which shows a characteristic isotopic pattern due to the presence of two boron (¹⁰B, ¹¹B) and two chlorine (³⁵Cl, ³⁷Cl) isotopes. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For products or intermediates that are not amenable to GC, LC-MS is a powerful alternative. Modern ionization techniques like Electrospray Ionization (ESI) allow for the analysis of a wide range of compounds directly from the liquid phase. nih.gov ESI-MS is particularly useful for detecting charged intermediates that may be present in the reaction mechanism. nih.gov While borate esters can be challenging to analyze by reverse-phase HPLC due to hydrolysis, careful control of pH and solvent conditions can make it feasible. americanpharmaceuticalreview.comwaters.com Derivatization can also be used to enhance MS detection; for example, complexing agents can be used to improve the ionization efficiency and sensitivity of the assay. nih.gov

The direct detection of highly reactive intermediates from the condensed phase is a specialized application of mass spectrometry. rsc.org By carefully introducing a sample of the reaction mixture into the mass spectrometer, it is possible to intercept and detect short-lived species, providing direct evidence for proposed reaction pathways. rsc.orgnih.gov

| Technique | Application | Information Obtained | Reference |

| GC-MS | Definitive identification of volatile reaction products. | Molecular weight and fragmentation patterns confirming the structure of methyl esters and by-products. | sigmaaldrich.comchromatographyonline.comnih.gov |

| LC-MS | Identification of non-volatile or thermally labile products and intermediates. | Molecular weight and structural information for a wide range of analytes. | waters.comnih.gov |

| Direct ESI-MS | Detection of charged or ionic reactive intermediates. | Direct evidence for the presence of key intermediates, aiding in mechanistic studies. | rsc.orgnih.gov |

Theoretical and Computational Chemistry Studies

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a key computational method for mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify stable intermediates, transition states, and the most likely reaction pathways. The reaction between boron trichloride (B1173362) (BCl₃), a strong Lewis acid, and methanol (B129727) (CH₃OH), a Lewis base, is a prime example where DFT calculations have provided significant insights.

The initial step of the reaction is the formation of a Lewis acid-base adduct, CH₃OH-BCl₃. From this adduct, the reaction is believed to proceed via a two-step process. DFT calculations help to model this pathway, which involves the breaking of the O-H bond in methanol and a B-Cl bond in boron trichloride, ultimately leading to the formation of methoxyboron dichloride (CH₃OBCl₂) and hydrogen chloride (HCl). researchgate.net

Computational studies on analogous systems, such as the reaction of BCl₃ with other oxygen-containing compounds like carbonyls, support a mechanism involving the initial formation of the adduct, followed by an intramolecular migration of a chlorine atom. rsc.org DFT calculations allow for the determination of the activation energies for these steps. For instance, in the reaction between BCl₃ and carbonyl compounds, the activation free energy was calculated to be less than 20 kcal/mol, indicating a kinetically favorable process. rsc.org A similar approach can be applied to the BCl₃-methanol reaction to quantify the energy barriers for the formation of the transition state and subsequent products.

Furthermore, DFT studies can explore alternative or competing reaction pathways. For example, in the gas-phase decomposition of BCl₃ in the presence of hydrogen radicals, an addition-elimination mechanism was identified as being more favorable than a direct abstraction reaction at lower temperatures. researchgate.net This highlights the capability of DFT to uncover complex mechanisms that might not be intuitively obvious.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling extends beyond mechanism elucidation to the prediction of chemical reactivity and selectivity. By calculating and comparing the energy profiles of different possible reaction pathways, researchers can predict which products are most likely to form and under what conditions.

For reactions involving boron compounds, computational models can identify the key factors that govern reactivity. unirioja.es These models can establish a reactivity order by calculating parameters like activation energies for different substrates or reaction pathways. unirioja.es For example, in the methanol oxidation reaction on boron-doped catalysts, DFT studies revealed that the strong binding of methanol to the catalyst surface was a key factor in determining the reaction's selectivity. rsc.org The calculations showed that this strong interaction decreased the binding strength of subsequent intermediates, preventing further oxidation and leading to the selective formation of formate. rsc.org

In the context of the BCl₃-methanol reagent, computational modeling can be used to predict how changes in the substrate or reaction conditions will affect the outcome. For instance, by modeling the reaction with different substituted alcohols, it would be possible to predict the relative rates of esterification. DFT results for the reaction of BCl₃ with various aldehydes and ketones have shown that the process is generally favorable, suggesting broad applicability. rsc.org These predictive capabilities are invaluable for designing new synthetic methods and optimizing existing ones without costly and time-consuming trial-and-error experimentation.

The following table summarizes key energetic parameters that can be calculated using computational models to predict reactivity and selectivity.

| Calculated Parameter | Significance in Predicting Reactivity & Selectivity |

| Activation Energy (Ea) | Lower activation energy indicates a faster, more favorable reaction pathway. Comparing Ea for different pathways predicts selectivity. |

| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat), indicating thermodynamic favorability. |

| Gibbs Free Energy (ΔG) | The ultimate measure of reaction spontaneity. A negative ΔG indicates a spontaneous reaction. Comparing ΔG for different products predicts the major product at equilibrium. |

| Adsorption/Binding Energy | In catalytic or surface reactions, this value indicates the strength of interaction between a reactant and the surface, influencing reaction pathways and selectivity. rsc.org |

Studies on the Electronic Structure and Bonding of Boron-Methanol Adducts

The formation of an adduct between boron trichloride and methanol is the critical first step of their reaction. Computational studies provide a detailed picture of the electronic structure and the nature of the chemical bond in this adduct. The interaction is a classic example of a donor-acceptor bond, where the oxygen atom of methanol donates a lone pair of electrons to the empty p-orbital of the boron atom in BCl₃.

Quantum mechanical calculations, such as those at the MP2 level of theory, can accurately predict the geometries and bond energies of such donor-acceptor complexes. researchgate.net For instance, strong donor-acceptor bonds have been calculated for adducts of BCl₃ with nitrogen bases like ammonia (B1221849) (H₃N-BCl₃) and trimethylamine (B31210) (Me₃N-BCl₃). researchgate.net While specific values for the methanol adduct were not detailed in the provided search results, the principles are directly applicable. The strength of the B-O bond in the CH₃OH-BCl₃ adduct is a key determinant of the adduct's stability and subsequent reactivity.

Studies on analogous boron trifluoride (BF₃) adducts provide further insight. nih.gov DFT calculations on BF₃ adducts with ethers like dimethyl ether showed how the electron density at the B-O bond critical point correlates with the adduct's stability. nih.gov These computational analyses can reveal subtle electronic effects, such as how inductive and hyperconjugative effects from substituents influence the electronic structure and stability of the adducts. rsc.org

The table below presents typical data obtained from computational studies on Lewis acid-base adducts, illustrating the type of information that can be elucidated for the boron trichloride-methanol system.

| Adduct/Complex | Computational Method | Calculated Dissociation Energy (D⁰₂₉₈) (kcal/mol) | Reference |

| H₃N-BCl₃ | MP2/TZ2P | 29.7 | researchgate.net |

| Me₃N-BCl₃ | MP2/TZ2P | 40.5 | researchgate.net |

| Me₂O-BF₃ | MP2/TZ2P | 17.3 | researchgate.net |

| OC-BCl₃ | MP2/TZ2P | 4.0 | researchgate.net |

These theoretical values are crucial for understanding the thermodynamics of adduct formation and provide a foundation for analyzing the subsequent steps in the reaction mechanism.

Future Research Directions and Emerging Applications

Expansion to Novel Functional Group Transformations

Beyond its established role in esterification, boron trichloride (B1173362) (BCl3) is proving to be a versatile reagent for mediating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Research is increasingly focused on harnessing the Lewis acidity of BCl3 to drive complex cyclization reactions and other valuable transformations.

A significant area of development is the borylative cyclization of unsaturated systems. BCl3 has been shown to induce the cyclization of a range of substituted alkynes, leading to the formation of polycyclic structures containing synthetically useful C(sp2)-boronate esters. nih.gov This methodology is attractive due to the low cost of BCl3 and the operational simplicity of the reactions, which proceed rapidly and with good yields. nih.gov The scope of this transformation has been extended to include diynes and 1,6-allenynes. acs.orgrsc.org In the case of 1,2-dialkynyl benzenes, the reaction pathway can be controlled by the substituents to selectively produce either dibenzopentalenes or benzofulvenes. rsc.org For 1,6-allenynes, the reaction with BCl3 can be directed to form either pyrrolidine (B122466) derivatives with all-carbon quaternary centers or 3,5-dihydroazepine derivatives, depending on the substitution pattern of the allene (B1206475) moiety. acs.org

Furthermore, BCl3-mediated reactions have been developed for the formation of C-N, C-S, and C-O bonds. An efficient method for the nucleophilic substitution on imidazo[1,2-a]pyridine (B132010) benzylic ethers has been reported, allowing for the introduction of various amine, thiol, and alcohol functionalities. acs.org This transformation proceeds under mild conditions with a broad substrate scope and excellent functional group tolerance, highlighting the potential for BCl3 in the synthesis of diverse heterocyclic scaffolds. acs.org

Table 1: Examples of Novel Functional Group Transformations Mediated by Boron Trichloride

| Starting Material | Reagent | Product Type | Research Finding | Citation(s) |

| Substituted Alkynes | BCl3 | Polycyclic C(sp2)-boronate esters | Rapid, high-yield, regioselective cyclization. | nih.gov |

| 1,2-Dialkynyl Benzenes | BCl3 | Dibenzopentalenes or Benzofulvenes | Substituent-controlled selective synthesis. | rsc.org |

| 1,6-Allenynes | BCl3 | Pyrrolidines or 3,5-Dihydroazepines | Substituent-dependent formation of distinct heterocyclic cores. | acs.org |

| Imidazo[1,2-a]pyridine Ethers | BCl3, Nucleophiles (N, S, O) | 3-Amino/thio/alkoxy-methyl-imidazo[1,2-a]pyridines | Efficient C-N, C-S, and C-O bond formation via debenzylation. | acs.org |

Development of Asymmetric Variants

A key frontier in catalysis is the development of enantioselective transformations, and boron-based Lewis acids are emerging as powerful tools in this domain. nih.gov While research into asymmetric reactions specifically employing the BCl3-methanol reagent is still nascent, the broader field of chiral boron Lewis acid catalysis provides a clear roadmap for future developments. The core strategy involves the combination of a boron Lewis acid with a chiral ligand to create a chiral catalytic environment that can induce stereoselectivity in a variety of reactions. acs.orgorganic-chemistry.org

Significant progress has been made using chiral ligands such as BINOL (1,1'-bi-2-naphthol) and bisoxazolines in conjunction with boron sources to catalyze asymmetric reactions. organic-chemistry.orgnih.govacs.org For instance, chiral catalysts generated from B(OMe)3 and (R)-BINOL have been successfully used for the asymmetric Pictet-Spengler-type reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes, affording 4,5-dihydropyrrolo[1,2-a]quinoxalines in good yields and with high enantiomeric excess. nih.govacs.org Similarly, chiral (acyloxy)borane (CAB) complexes have been demonstrated as effective catalysts for asymmetric allylations and other C-C bond-forming reactions. acs.org

The development of chiral boron-bridged bisoxazolines (borabox ligands) represents another promising avenue. organic-chemistry.org These anionic ligands form stable complexes with various transition metals and have shown considerable potential in asymmetric cyclopropanation and the desymmetrization of meso diols. organic-chemistry.org The insights gained from these systems could be adapted to BCl3-based reagents. By reacting BCl3 or its methanol (B129727) adduct with chiral diols, amino alcohols, or other bidentate chiral ligands, it is conceivable that novel chiral Lewis acid catalysts could be generated in situ. These catalysts could then be applied to a range of transformations, including aldol (B89426) reactions, Diels-Alder reactions, and the borylative cyclizations discussed previously, with the aim of achieving high levels of enantiocontrol.

Table 2: Strategies for Asymmetric Synthesis with Boron-Based Catalysts

| Boron Source | Chiral Ligand/Auxiliary | Reaction Type | Key Feature | Citation(s) |

| B(OMe)3 | (R)-BINOL | Pictet-Spengler-type reaction | Asymmetric synthesis of dihydropyrrolo[1,2-a]quinoxalines. | nih.govacs.org |

| Boron Halides | (Acyloxy)borane complexes | Asymmetric allylation | Versatile chiral Lewis acid catalysis. | acs.org |

| Haloboranes | Chiral Bisoxazolines (borabox) | Cyclopropanation, Desymmetrization | Anionic boron-bridged ligands for asymmetric catalysis. | organic-chemistry.org |

| Bis(pinacolato)diboron | QuinoxP*-Cu(I) complex | Conjugate boration of cyclic enones | Synthesis of enantiomerically enriched tertiary organoboronates. | nih.gov |

Immobilization or Heterogenization for Sustainable Chemistry

The principles of green chemistry are driving research towards the development of catalysts that are not only efficient but also recyclable and environmentally benign. In this context, the immobilization of homogeneous catalysts onto solid supports is a key strategy. The heterogenization of boron-based catalysts, including those derived from boron trichloride, is an active area of research aimed at improving their practical utility and sustainability. nih.gov